N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide is a chemical compound with the molecular formula C22H17Cl3N2O3 and a molecular weight of 463.74098 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3-acetyl indole with appropriate benzaldehyde in the presence of aqueous sodium hydroxide solution under reflux condition . The prepared intermediate indolyl chalcones are subsequently treated with 2,4-dichlorobenzyl chloride in the presence of potassium carbonate and DMF as solvent under reflux condition to afford the title compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a benzene ring via a carbonyl group. The benzene ring is substituted with two chlorine atoms and a benzyl group, which is further substituted with two chlorine atoms .Scientific Research Applications
Biological Effects of Related Compounds
The biological effects of related compounds, such as acetamide and its derivatives, have been extensively reviewed. Kennedy (2001) discussed the commercial importance and biological consequences of exposure to these chemicals, noting that biological responses vary qualitatively and quantitatively among different chemicals, reflecting their biology and usage. This highlights the complexity and the need for a detailed understanding of the biological interactions of such compounds, including the one (Kennedy, 2001).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds can significantly influence their pharmacological profile. Veinberg et al. (2015) discussed the design, synthesis, and biological activity exploration of enantiomerically pure compounds, providing evidence for the direct relationship between the configuration of stereocenters and biological properties. This suggests that the specific arrangement of atoms within a compound like N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide could critically determine its biological activity and potential applications (Veinberg et al., 2015).
Mechanisms of Pyrolysis of Polysaccharides
Understanding the pyrolytic behavior of complex organic compounds is crucial for various applications, including material science and drug development. Ponder and Richards (1994) focused on the effects of linkage types and inorganic additives on pyrolytic pathways, emphasizing the chemical mechanisms involved in the formation of specific compounds. While not directly related to the compound , this type of research provides valuable insights into the intricate processes involved in the decomposition and transformation of complex organic molecules (Ponder & Richards, 1994).
Metabolism of Aspartyl Moiety in Experimental Animals and Man
The metabolism of specific molecular components, such as the aspartyl moiety, has been a subject of research due to its relevance in understanding the overall metabolic pathways of more complex molecules. Ranney and Oppermann (1979) reviewed the metabolic paths of aspartate, highlighting its conversion to CO2 or its incorporation into body constituents. This type of research is essential for comprehending how complex molecules like this compound are metabolized and interact with biological systems (Ranney & Oppermann, 1979).
Safety and Hazards
Properties
IUPAC Name |
N-[5-acetyl-1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3N2O3/c1-12-18(13(2)28)10-20(26-21(29)14-4-3-5-16(23)8-14)22(30)27(12)11-15-6-7-17(24)9-19(15)25/h3-10H,11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXRGUALNBYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.